(3E)-6-methyl-3-(1-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}ethylidene)-2H-pyran-2,4(3H)-dione
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Overview
Description
6-METHYL-3-{1-[4-(PIPERIDINOCARBONYL)ANILINO]ETHYLIDENE}-2H-PYRAN-2,4(3H)-DIONE is a synthetic organic compound that belongs to the class of pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3-{1-[4-(PIPERIDINOCARBONYL)ANILINO]ETHYLIDENE}-2H-PYRAN-2,4(3H)-DIONE typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde.
Introduction of the Piperidinocarbonyl Group: This step involves the reaction of the pyran derivative with piperidine and a carbonyl source, such as an acid chloride or an anhydride.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-3-{1-[4-(PIPERIDINOCARBONYL)ANILINO]ETHYLIDENE}-2H-PYRAN-2,4(3H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyran ring or the anilino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonates can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
6-METHYL-3-{1-[4-(PIPERIDINOCARBONYL)ANILINO]ETHYLIDENE}-2H-PYRAN-2,4(3H)-DIONE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agriculture: It has potential as a herbicidal agent, as indicated by studies showing its activity against various weed species.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-METHYL-3-{1-[4-(PIPERIDINOCARBONYL)ANILINO]ETHYLIDENE}-2H-PYRAN-2,4(3H)-DIONE involves its interaction with specific molecular targets. For example, in its herbicidal application, the compound disrupts carbon metabolism and cytoskeleton formation in weeds . In medicinal applications, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione: This compound is structurally similar and has been studied for its herbicidal activity.
Indole Derivatives: These compounds share some structural features and have been widely studied for their biological activities.
Uniqueness
6-METHYL-3-{1-[4-(PIPERIDINOCARBONYL)ANILINO]ETHYLIDENE}-2H-PYRAN-2,4(3H)-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-[C-methyl-N-[4-(piperidine-1-carbonyl)phenyl]carbonimidoyl]pyran-2-one |
InChI |
InChI=1S/C20H22N2O4/c1-13-12-17(23)18(20(25)26-13)14(2)21-16-8-6-15(7-9-16)19(24)22-10-4-3-5-11-22/h6-9,12,23H,3-5,10-11H2,1-2H3 |
InChI Key |
GTQGKWLVQGIFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NC2=CC=C(C=C2)C(=O)N3CCCCC3)C)O |
Origin of Product |
United States |
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